Heptaverine

Beschreibung

Heptaverine is an antispasmodic agent with the molecular formula C₁₈H₂₅N and the International Nonproprietary Name (INN) designation. It is regulated under multiple global frameworks, including the U.S. FDA (Unique Ingredient Identifier: 0035H8M4YL), the EU Pharmaceutical Directory (SUB08017MIG), and the World Health Organization (WHO) drug classification system . Heptaverine is primarily used to treat smooth muscle spasms, acting through mechanisms that modulate calcium channels or inhibit phosphodiesterase enzymes, though its exact pharmacodynamic profile remains less documented compared to newer agents.

Eigenschaften

CAS-Nummer |

54063-48-8 |

|---|---|

Molekularformel |

C18H25N |

Molekulargewicht |

255.4 g/mol |

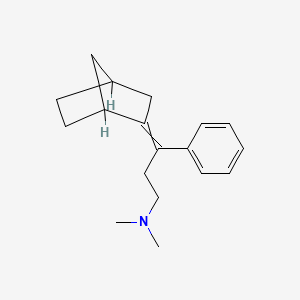

IUPAC-Name |

3-(2-bicyclo[2.2.1]heptanylidene)-N,N-dimethyl-3-phenylpropan-1-amine |

InChI |

InChI=1S/C18H25N/c1-19(2)11-10-17(15-6-4-3-5-7-15)18-13-14-8-9-16(18)12-14/h3-7,14,16H,8-13H2,1-2H3 |

InChI-Schlüssel |

YZIDXWNNAXTCQH-UHFFFAOYSA-N |

SMILES |

CN(C)CCC(=C1CC2CCC1C2)C3=CC=CC=C3 |

Kanonische SMILES |

CN(C)CCC(=C1CC2CCC1C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of heptaverine involves several steps, starting from the appropriate precursors. The exact synthetic route can vary, but it generally involves the formation of the bicycloheptane structure followed by the introduction of the spasmolytic functional group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of heptaverine is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves rigorous quality control measures to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Heptaverin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Heptaverin kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann auch reduziert werden, obwohl dies bei ihren typischen Anwendungen weniger häufig vorkommt.

Substitution: Heptaverin kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Es können gängige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können eingesetzt werden.

Substitution: Verschiedene Nukleophile oder Elektrophile können je nach der gewünschten Substitution verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise verschiedene sauerstoffhaltige Derivate ergeben, während Substitutionsreaktionen neue funktionelle Gruppen in das Heptaverinmolekül einführen können.

Wissenschaftliche Forschungsanwendungen

Heptaverin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Krampflösungsmitteln und ihre Wechselwirkungen mit anderen Chemikalien zu untersuchen.

Biologie: Forscher verwenden Heptaverin, um die Mechanismen der Entspannung der glatten Muskulatur und die beteiligten Pfade zu untersuchen.

Medizin: Heptaverin wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Erkrankungen der glatten Muskulatur untersucht.

Industrie: Die Verbindung wird bei der Entwicklung neuer Arzneimittel und bei der Untersuchung von Medikamentenverabreichungssystemen eingesetzt.

5. Wirkmechanismus

Heptaverin entfaltet seine Wirkung, indem es bestimmte molekulare Pfade anspricht, die an der Kontraktion der glatten Muskulatur beteiligt sind. Es wirkt hauptsächlich, indem es den Einstrom von Calciumionen in die glatten Muskelzellen hemmt, was für die Muskelkontraktion unerlässlich ist. Durch die Blockierung dieses Weges entspannt Heptaverin die glatte Muskulatur effektiv und bietet Linderung von Krämpfen .

Wirkmechanismus

Heptaverine exerts its effects by targeting specific molecular pathways involved in smooth muscle contraction. It primarily acts by inhibiting the influx of calcium ions into smooth muscle cells, which is essential for muscle contraction. By blocking this pathway, heptaverine effectively relaxes the smooth muscles, providing relief from spasms .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Compounds Selected for Comparison

Based on therapeutic use and regulatory categorization, two compounds are selected:

- Meladrazine (INN; C₁₁H₂₃N₇): An antispasmodic with a distinct nitrogen-rich structure.

- Metaxalone (INN; C₁₂H₁₅NO₃): A muscle relaxant with additional oxygen functional groups.

Comparative Analysis

Table 1: Key Properties of Heptaverine, Meladrazine, and Metaxalone

| Property | Heptaverine | Meladrazine | Metaxalone |

|---|---|---|---|

| Molecular Formula | C₁₈H₂₅N | C₁₁H₂₃N₇ | C₁₂H₁₅NO₃ |

| Therapeutic Class | Antispasmodic | Antispasmodic | Muscle Relaxant |

| Regulatory Codes | HS 29214980 | HS 29336980 | HS 29349990 |

| FDA Status | Approved (2014) | Approved (2014) | Approved (2014) |

| Key Structural Features | Long hydrocarbon chain | High nitrogen content | Ester and ketone groups |

Structural Differences and Implications

- Metaxalone ’s ester and ketone groups enhance solubility, which may improve bioavailability compared to Heptaverine .

Functional and Clinical Differences

- Mechanism of Action :

- Efficacy and Safety: No direct comparative clinical trials exist, but regulatory data suggest similar safety profiles. Heptaverine’s lipophilicity may increase the risk of cumulative toxicity with chronic use, whereas Metaxalone’s central action poses risks of sedation .

Biologische Aktivität

Heptaverine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of heptaverine, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Heptaverine is classified as a cyclic compound with a unique structure that contributes to its biological activity. Its chemical formula is C₁₄H₁₉N₃O, and it features a heptane backbone with various functional groups that enhance its interaction with biological targets.

Heptaverine exhibits several mechanisms of action that contribute to its biological effects:

- Antiviral Activity : Recent studies have indicated that heptaverine may play a role in inhibiting viral infections. For example, research has shown that it can affect the transmission dynamics of viruses such as Nipah virus, where it might influence the immune response and viral replication processes .

- Antibacterial Properties : Heptaverine has demonstrated antibacterial activity against various pathogens. Its efficacy in disrupting bacterial cell membranes and inhibiting growth has been documented, suggesting potential applications in treating bacterial infections.

- Neurological Effects : Some studies indicate that heptaverine might have neuroprotective properties, which could be beneficial in treating neurological disorders. Its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress is under investigation.

Therapeutic Applications

Heptaverine's diverse biological activities suggest several therapeutic applications:

- Viral Infections : Given its antiviral properties, heptaverine could be explored as a treatment option for viral infections, particularly those resistant to conventional therapies.

- Infection Control : Its antibacterial effects position heptaverine as a candidate for developing new antibiotics or adjunct therapies in infection management.

- Neuroprotection : The potential neuroprotective effects of heptaverine may lead to its use in treating conditions such as Alzheimer’s disease or other neurodegenerative disorders.

Case Study 1: Heptaverine in Viral Infection Management

A recent experimental study investigated the role of heptaverine in managing Nipah virus infections. The study demonstrated that heptaverine administration significantly reduced viral load and improved survival rates in infected animal models. This suggests its potential as an antiviral agent, warranting further clinical investigations .

Case Study 2: Antibacterial Efficacy

In vitro studies assessed the antibacterial activity of heptaverine against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that heptaverine exhibited significant inhibitory effects on bacterial growth, highlighting its potential as a novel antibacterial agent .

Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Antiviral Activity | Reduced viral load in Nipah virus models | Potential for antiviral drug development |

| Antibacterial Properties | Significant inhibition of bacterial growth | Candidate for new antibiotic formulations |

| Neuroprotective Effects | Modulation of neurotransmitter levels | Possible treatment for neurodegenerative diseases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.